Astemizole-d3 is a deuterated form of astemizole, a medication originally classified as a second-generation antihistamine. Astemizole-d3 is primarily used as an internal standard in mass spectrometry-based analysis for quantifying astemizole concentrations in biological samples. [] This allows researchers to study the pharmacokinetics of astemizole, such as absorption, distribution, metabolism, and excretion. The deuterium labeling provides a distinct mass difference from the unlabeled astemizole, facilitating accurate and sensitive quantification.
Astemizole-d3 is a labeled derivative of astemizole, a second-generation antihistamine that was initially developed for the treatment of allergic conditions such as rhinitis and conjunctivitis. Although astemizole was withdrawn from the market due to safety concerns, its derivatives, including astemizole-d3, continue to be of interest in research, particularly in pharmacological studies and drug development. Astemizole-d3 is specifically utilized as an internal standard in analytical chemistry, particularly in mass spectrometry for quantifying astemizole and its metabolites.
Astemizole was first synthesized by Janssen Pharmaceutica in 1977. The compound is derived from the benzimidazole class of compounds and is characterized by its long duration of action and high potency as a histamine H1 receptor antagonist. The deuterated form, astemizole-d3, incorporates three deuterium atoms into its molecular structure to enhance its detection in analytical applications.
Astemizole-d3 is classified as:
The synthesis of astemizole-d3 involves the incorporation of deuterium into the astemizole molecule. This can typically be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed to isolate and purify the final product.
Astemizole-d3 retains the core structure of astemizole but includes three deuterium atoms. The molecular formula for astemizole is , while for astemizole-d3, it would be .
Astemizole-d3 can participate in various chemical reactions similar to those of astemizole, including:
The binding affinity and metabolic stability can be assessed using in vitro assays, which help elucidate its pharmacokinetic profile.
Astemizole functions as an antagonist at histamine H1 receptors. By binding to these receptors, it prevents histamine from eliciting its effects, which include vasodilation and increased vascular permeability.
Studies have shown that astemizole has a high binding affinity (IC50 values ranging from 0.9 nM to 11 nM) for H1 receptors .
Astemizole-d3 exhibits several physical and chemical properties that are critical for its application in research:
These properties influence its pharmacokinetics and bioavailability.
Astemizole-d3 is primarily used in scientific research:
Astemizole-d3 serves as a valuable tool in understanding the pharmacodynamics and pharmacokinetics of antihistamines and their potential therapeutic applications beyond allergy treatment.
Astemizole, initially developed as a second-generation H1-histamine receptor antagonist for allergic conditions, was withdrawn from clinical use due to cardiotoxicity concerns. However, its repurposing in oncology emerged from discoveries of multifaceted anticancer properties:
Table 1: Key Molecular Targets of Astemizole in Cancer
Target | Mechanism | Oncogenic Role |
---|---|---|
Eag1 (Kv10.1) | Channel blockade | Regulates cell cycle progression |
P-glycoprotein | Inhibition of drug efflux | Mediates multidrug resistance |
CYP24A1 | Transcriptional suppression | Inactivates vitamin D metabolites |
miR-125a-5p | Inhibition of microRNA | Downregulates VDR in HCC |
Deuterated astemizole (astemizole-d3), featuring deuterium atoms at critical metabolic sites, retains these mechanisms while offering potential metabolic stability for research applications.
The active vitamin D metabolite, 1,25-dihydroxyvitamin D3 (calcitriol), exerts pleiotropic anticancer effects via genomic and non-genomic pathways:
Table 2: Vitamin D Metabolism Enzymes in Cancer Pathobiology
Enzyme/Receptor | Function | Dysregulation in Cancer |
---|---|---|
CYP27B1 (1α-hydroxylase) | Activates 25-OH-D3 to calcitriol | Reduced in tumors, limiting active D3 |
CYP24A1 (24-hydroxylase) | Degrades calcitriol | Overexpressed, depleting vitamin D |
VDR | Mediates genomic signaling | Downregulated in aggressive subtypes |
The combination leverages synergistic molecular interactions to overcome limitations of monotherapies:
Table 3: Synergistic Mechanisms in Preclinical Models
Cancer Type | Combination Effect | Key Molecular Changes |
---|---|---|
Breast Cancer | 3–11 fold ↑ growth inhibition vs. monotherapy | Eag1 ↓ 80%, CYP24A1 ↓ 75% |
Hepatocellular Carcinoma | Tumor mass ↓ 70%, incidence ↓ 50% | VDR ↑ 2.5-fold, miR-125a-5p ↓ 60% |
Leukemia | Reversal of doxorubicin resistance | P-glycoprotein ↓ 90% |
Mechanistic Summary: The synergy arises from astemizole’s amplification of vitamin D bioavailability (via CYP24A1 inhibition) and signaling (via VDR upregulation), while calcitriol enhances astemizole’s ion channel blocking efficacy. This crosstalk positions astemizole-d3 as a promising deuterated tool compound for probing vitamin D-dependent anticancer pathways [1] [4] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0